molecular formula C35H37N5O5 B10847399 c[L-Phe-D-pro-L-Tyr(OMe)-D-trp]

c[L-Phe-D-pro-L-Tyr(OMe)-D-trp]

Cat. No.: B10847399
M. Wt: 607.7 g/mol
InChI Key: UWYXKSHDABLYGG-XFBWMNOSSA-N
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Description

C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] is a cyclic tetrapeptide composed of L-phenylalanine, D-proline, L-tyrosine (with a methoxy group), and D-tryptophan. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications. This particular compound is of interest due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cyclized to form the cyclic tetrapeptide. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of cyclic peptides like C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] can be achieved through large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the tyrosine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the aromatic rings, potentially altering the compound’s properties.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while substitution reactions can introduce halogen atoms into the aromatic rings .

Scientific Research Applications

C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] has several scientific research applications:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its potential neuroprotective effects and ability to modulate cellular pathways.

    Medicine: Explored for its potential as a therapeutic agent in treating neurodegenerative diseases due to its stability and bioactivity.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems

Mechanism of Action

The mechanism of action of C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, influencing cellular processes such as apoptosis and oxidative stress response. The compound’s stability and resistance to degradation allow it to exert prolonged effects within biological systems .

Comparison with Similar Compounds

    Cyclo(L-Pro-L-Phe): Known for its neuroprotective properties and ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ).

    Cyclo(L-Pro-L-Tyr): Exhibits anti-quorum sensing activity and potential antibacterial effects.

    Cyclo(L-Pro-L-Val): Involved in quorum-sensing-mediated promotion of plant growth

Uniqueness: C[L-Phe-D-pro-L-Tyr(OMe)-D-trp] is unique due to the presence of both D- and L-amino acids, which confer distinct structural and functional properties. The methoxy group on the tyrosine residue further enhances its chemical versatility and potential biological activities .

Properties

Molecular Formula

C35H37N5O5

Molecular Weight

607.7 g/mol

IUPAC Name

(3S,6R,9S,12R)-3-benzyl-6-(1H-indol-3-ylmethyl)-9-[(4-methoxyphenyl)methyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C35H37N5O5/c1-45-25-15-13-23(14-16-25)18-28-32(41)37-29(20-24-21-36-27-11-6-5-10-26(24)27)33(42)39-30(19-22-8-3-2-4-9-22)35(44)40-17-7-12-31(40)34(43)38-28/h2-6,8-11,13-16,21,28-31,36H,7,12,17-20H2,1H3,(H,37,41)(H,38,43)(H,39,42)/t28-,29+,30-,31+/m0/s1

InChI Key

UWYXKSHDABLYGG-XFBWMNOSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@@H]3C(=O)N2)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N2)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65

Origin of Product

United States

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